molecular formula C12H17BrO B8408702 5-Bromo-2-methyl-2-phenylpentan-1-ol

5-Bromo-2-methyl-2-phenylpentan-1-ol

Cat. No.: B8408702
M. Wt: 257.17 g/mol
InChI Key: CBCPYSNGAHZZPU-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-2-phenylpentan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a bromine atom, a methyl group, and a phenyl group attached to a pentanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-2-phenylpentan-1-ol can be achieved through several synthetic routes. One common method involves the bromination of 2-methyl-2-phenyl-pentan-1-ol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is typically carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-2-phenylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in an aqueous medium or potassium tert-butoxide (KOtBu) in an organic solvent.

Major Products Formed

    Oxidation: Formation of 5-bromo-2-methyl-2-phenyl-pentanone.

    Reduction: Formation of 5-bromo-2-methyl-2-phenyl-pentane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-methyl-2-phenylpentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-2-phenylpentan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions with biological molecules. The compound may exert its effects through the formation of covalent bonds with target proteins or enzymes, leading to alterations in their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-pentanol
  • 5-Bromo-2-methyl-2-pentene
  • 2-Bromo-1-phenylpentan-1-one

Uniqueness

5-Bromo-2-methyl-2-phenylpentan-1-ol is unique due to the presence of both a phenyl group and a bromine atom on the same carbon chain, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

5-bromo-2-methyl-2-phenylpentan-1-ol

InChI

InChI=1S/C12H17BrO/c1-12(10-14,8-5-9-13)11-6-3-2-4-7-11/h2-4,6-7,14H,5,8-10H2,1H3

InChI Key

CBCPYSNGAHZZPU-UHFFFAOYSA-N

Canonical SMILES

CC(CCCBr)(CO)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methanol (5.24 g, 164 mmol) was added drop-wise to a stirred suspension of LiBH4 (3.45 g, 150 mmol) in anhydrous CH2Cl2 (150 mL) under N2 atmosphere. After the addition of ethyl 5-bromo-2-methyl-2-phenyl-pentanoate (23.70 g, 106 mmol), the reaction mixture was heated to reflux overnight. The reaction mixture was cooled to 5° C. and hydrolyzed with ice (ca. 30 g) and NH4Cl solution (150 mL) for 1 h. The layers were separated and the aqueous layer was extracted with CH2Cl2 (3×150 mL). The combined organic layers were washed with NH4Cl solution (3×100 mL), dried over MgSO4 and concentrated in vacuo to furnish 5-bromo-2-methyl-2-phenyl-pentan-1-ol (20 g, 96.8%) as an oil. 1H NMR (300 MHz, CDCl3/TMS): δ (ppm) 7.34-7.14 (m, 5H), 3.60 (m, 1H), 3.48 (m, 1H), 3.29 (t, J=6.0 Hz, 2H), 1.96-1.44 (m, 5H), 1.32 (s, 3H). 13C NMR (75 MHz, CDCl3/TMS): δ (ppm) 144.25, 128.59, 126.71, 126.41, 72.44, 43.15, 37.06, 34.64, 27.58, 21.61. HRMS (LSIMS, nba): Calcd. for C2H16Br (MH+—H2O): 239.0435, found: 239.0444.
Quantity
5.24 g
Type
reactant
Reaction Step One
Name
Quantity
3.45 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
ethyl 5-bromo-2-methyl-2-phenyl-pentanoate
Quantity
23.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
30 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

According to the procedure given for the synthesis of 206e, 205b (23.70 g, 79.21 mmol) was reduced with LiBH4 (3.45 g, 158.4 mmol) and methanol (5.24 g, 163.5 mmol) in anhydrous CH2Cl2 (150 mL) to give 206b (20.0 g, 98%) as an oil. 1H NMR (CDCl3): δ 7.34-7.14 (m, 5 H), 3.60 (m, 1 H), 3.48 (m, 1 H), 3.29 (t, 2 H, J=6.0), 1.96-1.44 (m, 5 H), 1.32 (s, 3 H). 13C NMR (CDCl3): δ 144.25, 128.59, 126.71, 126.41, 72.44, 43.15, 37.06, 34.64, 27.58, 21.61. HRMS (LSIMS, nba): Calcd for C12H16Br (MH+-H2O): 239.0435, found: 239.0444.
Name
206e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
205b
Quantity
23.7 g
Type
reactant
Reaction Step One
Name
Quantity
3.45 g
Type
reactant
Reaction Step Two
Quantity
5.24 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Yield
98%

Synthesis routes and methods III

Procedure details

According to the procedure given for the synthesis of 206e, 205b (23.70 g, 79.21 mmol) was reduced with LiBH4 (3.45 g, 158.4 mmol) and methanol (5.24 g, 163.5 mmol) in anhydrous CH2Cl2 (150 mL) to give 206b (20.0 g, 98%) as an oil. NMR (CDCl3): δ 7.34-7.14 (m, 5H), 3.60 (m, 1H), 3.48 (m, 1H), 3.29 (t, 2H, J=6.0), 1.96-1.44 (m, 5H), 1.32 (s, 3H). 13C NMR (CDCl3): δ 144.25, 128.59, 126.71, 126.41, 72.44, 43.15, 37.06, 34.64, 27.58, 21.61. HRMS (LSIMS, nba): Calcd for C12H16Br (MH+−H2O): 239.0435, found: 239.0444.
[Compound]
Name
206e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
205b
Quantity
23.7 g
Type
reactant
Reaction Step One
Name
Quantity
3.45 g
Type
reactant
Reaction Step Two
Quantity
5.24 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Yield
98%

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